methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate

Description

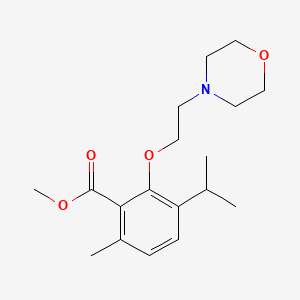

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate is a benzoate ester derivative featuring a morpholine-substituted ethoxy group at position 2, a methyl group at position 6, and an isopropyl group at position 3 of the aromatic ring. This compound is structurally characterized by its polar morpholine ring, which introduces hydrogen-bonding capabilities and enhanced solubility compared to non-oxygenated heterocycles.

Properties

CAS No. |

52073-27-5 |

|---|---|

Molecular Formula |

C18H27NO4 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C18H27NO4/c1-13(2)15-6-5-14(3)16(18(20)21-4)17(15)23-12-9-19-7-10-22-11-8-19/h5-6,13H,7-12H2,1-4H3 |

InChI Key |

STLWFARPOWOHSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCCN2CCOCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving 2-chloroethylamine and diethylene glycol.

Ether Formation: The morpholine derivative is then reacted with 6-methyl-2-hydroxy-3-propan-2-ylbenzoic acid under basic conditions to form the ether linkage.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study

In a study assessing the compound's efficacy against breast cancer cells, it was found to induce significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a promising therapeutic index for further development in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The morpholine moiety enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuropharmacology

The morpholine structure in the compound is associated with neuroactive properties. Studies have explored its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases like Alzheimer's.

Findings

In vitro assays demonstrated that this compound could inhibit acetylcholinesterase activity, suggesting a role in enhancing cholinergic neurotransmission.

Analytical Chemistry

This compound has been utilized as a standard reference material in chromatographic methods for quantifying similar compounds in biological matrices. Its stability under various conditions makes it suitable for method validation.

Mechanism of Action

The mechanism of action of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, modulating their activity. The ester and ether linkages may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Ester Group Effects : Methyl esters (target compound) are metabolized faster than ethyl esters (I-6473), influencing drug duration of action .

Structural Complexity : Diazaspiro derivatives (Examples 317/318) demonstrate how core modifications can drastically alter biological targeting and pharmacokinetics .

Biological Activity

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₅N₃O₃

- Molecular Weight : 335.41 g/mol

- CAS Number : 52073-17-3

The compound features a benzoate structure substituted with a morpholine moiety, which is known for its involvement in various pharmacological activities.

Research indicates that compounds containing morpholine groups often exhibit diverse biological activities, including:

- Antimicrobial Properties : Morpholine derivatives have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) involved in tissue remodeling and inflammation .

- Neuroprotective Effects : Some studies suggest that similar morpholine-containing compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of methyl 6-methyl-2-(2-morpholin-4-ylethoxy)-3-propan-2-ylbenzoate against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Mechanisms :

In a model of osteoarthritis, this compound was tested for its ability to inhibit MMPs. The results demonstrated that treatment with the compound significantly reduced the expression levels of MMP13 and ADAMTS4 in IL-1β stimulated chondrocytes, suggesting its role in cartilage protection and anti-inflammatory activity . -

Neuroprotective Studies :

A recent investigation into the neuroprotective effects of morpholine derivatives revealed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to the modulation of intracellular signaling pathways related to cell survival .

In Vitro Studies

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Significant growth inhibition against S. aureus and E. coli |

| Anti-inflammatory Effects | Reduced MMP13 and ADAMTS4 expression in cartilage cells |

| Neuroprotection | Decreased oxidative stress markers in neuronal cultures |

In Vivo Studies

In animal models, administration of this compound resulted in:

- Decreased joint inflammation.

- Improved mobility scores.

These findings support its potential application in treating conditions such as osteoarthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.